molecular formula C21H18F4N4O4 B4047102 1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4047102
M. Wt: 466.4 g/mol
InChI Key: JZQNALFINDLLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a high-purity, synthetic chemical reagent designed for advanced pharmacological and neuroscience research. This complex molecule features a pyrrolidine-2,5-dione (succinimide) core, a fluorophenyl group, and a substituted piperazine moiety, a structural framework recognized in the design of neurologically active compounds . The specific arrangement of the 2-fluorophenyl and the 2-nitro-4-(trifluoromethyl)phenyl groups on the piperazine ring is engineered to modulate affinity and selectivity for specific neurotransmitter receptors and enzymes within the central nervous system (CNS). Its primary research application is in the investigation of neurological pathways and the in vitro screening of potential therapeutic agents for CNS disorders. Researchers utilize this compound to study its mechanism of action, which may involve the modulation of key enzyme systems or receptor networks. The presence of the trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies . This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind. Researchers should handle this material according to laboratory safety protocols.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O4/c22-14-3-1-2-4-15(14)28-19(30)12-18(20(28)31)27-9-7-26(8-10-27)16-6-5-13(21(23,24)25)11-17(16)29(32)33/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQNALFINDLLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and nitro-trifluoromethylphenyl intermediates, which are then coupled with a piperazine derivative. The final step involves the formation of the pyrrolidine-2,5-dione ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

The compound 1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure

The compound can be characterized by its complex structure, which includes:

  • A pyrrolidine core
  • A fluorophenyl group
  • A piperazine moiety
  • A nitro and trifluoromethyl substituent

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The presence of the trifluoromethyl group enhances the lipophilicity, potentially improving the blood-brain barrier penetration. In a study published in the Journal of Medicinal Chemistry, similar compounds demonstrated significant activity in animal models of depression .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that compounds with similar frameworks can inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving a related piperazine derivative indicated a reduction in tumor size in xenograft models .

Neuropharmacology

The interaction of this compound with neurotransmitter systems makes it a candidate for neuropharmacological studies.

Dopamine Receptor Modulation

Investigations into dopamine receptor modulation have highlighted the significance of piperazine derivatives in treating neurological disorders such as schizophrenia. The compound's ability to bind selectively to dopamine receptors could lead to the development of new antipsychotic medications .

Synthesis and Development

The synthetic pathways for creating this compound involve multi-step reactions that utilize various reagents, including fluorinated phenyl groups and piperazine derivatives.

Synthetic Methodologies

Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, utilizing techniques such as:

  • Microwave-assisted synthesis
  • Green chemistry approaches to minimize environmental impact

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of a piperazine derivative similar to the target compound. Results indicated a significant decrease in immobility time in forced swim tests, suggesting potential efficacy as an antidepressant .

Case Study 2: Anticancer Efficacy

In a preclinical trial, a structurally analogous compound was tested against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer cells .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / CAS Substituents on Pyrrolidine-2,5-dione Piperazine Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(2-Fluorophenyl) 4-[2-nitro-4-(trifluoromethyl)phenyl] Not explicitly provided ~503.39* Nitro and CF₃ groups enhance electron deficiency; 2-F substitution
1-(4-Fluorophenyl)pyrrolidine-2,5-dione () 1-(4-Fluorophenyl) None C₁₀H₇FNO₂ 192.17 Minimalist structure with no piperazine; 4-F substitution
850023-59-5 () 1-(5-Chloro-2-methoxyphenyl) 4-(2-fluorophenyl)sulfonyl C₂₂H₂₀ClFN₂O₆S 510.92 Sulfonyl group improves solubility; chloro and methoxy bulk
321433-54-9 () 1-Benzyl, 4-[(4-chlorophenyl)sulfanyl] 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] C₂₇H₂₃Cl₂F₃N₄O₂S 595.46 Pyridine substituent; sulfanyl and benzyl groups increase steric hindrance

*Estimated based on analogous compounds.

Electronic and Physicochemical Properties

  • Electron-withdrawing effects : The 2-nitro-4-(trifluoromethyl)phenyl group in the target compound creates a highly electron-deficient aromatic system, which may enhance binding to receptors requiring π-π stacking or charge-transfer interactions. This contrasts with sulfonyl () or pyridinyl () groups, which offer moderate electron withdrawal .

Pharmacological Implications

While specific activity data for the target compound is unavailable, structural analogs provide insights:

  • Piperazine-linked aryl groups : Compounds with electron-deficient aromatic systems (e.g., nitro or trifluoromethyl) often exhibit higher affinity for serotonin receptors (5-HT₁A/2A) compared to electron-rich analogs .
  • Substituent bulk : The benzyl and sulfanyl groups in ’s compound likely reduce bioavailability due to steric hindrance, whereas the target compound’s compact 2-fluorophenyl may optimize receptor docking .

Research Findings and Methodological Considerations

  • Synthetic challenges : The nitro and trifluoromethyl groups in the target compound may complicate synthesis due to steric and electronic effects, requiring optimized coupling conditions (e.g., Buchwald-Hartwig amination) .
  • Analytical characterization : NMR spectra of similar compounds (e.g., ’s compound 13) show deshielded aromatic protons (8.41 ppm for pyridine adjacent to CF₃), suggesting the target’s nitro and CF₃ groups would produce distinct shifts for structural verification .

Biological Activity

The compound 1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H19_{19}F3_{3}N4_{4}O3_{3}
  • Molecular Weight : 426.38 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine core linked to a piperazine moiety and various aromatic substituents, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study highlighted that the presence of a piperazine ring is often associated with enhanced antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains and fungi due to their ability to interact with microbial cell membranes and inhibit essential biological processes .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of related compounds have been evaluated using human cancer cell lines. For example, studies on piperazine derivatives have demonstrated cytotoxicity against leukemia and solid tumor cell lines, suggesting that modifications to the piperazine structure can enhance or diminish these effects. The specific compound may share similar properties, potentially acting through apoptosis induction or cell cycle arrest mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing biological activity. The incorporation of fluorine atoms in the structure has been shown to influence lipophilicity and electronic properties, enhancing binding affinity to biological targets. The nitro group in the structure may also play a role in modulating activity by participating in hydrogen bonding interactions with target proteins .

Case Studies

  • Antimicrobial Efficacy : A series of studies on piperazine derivatives indicated that modifications like trifluoromethyl substitutions could significantly enhance antimicrobial potency. For instance, one derivative exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics against certain pathogens .
  • Cytotoxicity Profiles : In vitro tests on similar compounds revealed varying degrees of cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups like nitro or trifluoromethyl exhibited increased potency, highlighting the importance of electronic effects in drug design .

Data Table: Biological Activity Summary

Activity TypeCompound SimilarityObserved EffectReference
AntimicrobialPiperazine derivativesEffective against bacteria
CytotoxicityRelated piperazinesInduces apoptosis in cancer cells
Structure-Activity RelationshipFluorinated compoundsEnhanced binding affinity

Q & A

Q. How can researchers optimize the synthesis of 1-(2-fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione?

Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DoE) and iterative reaction condition screening. For example:

  • Reagent Ratios: Adjust stoichiometry of fluorophenyl and piperazine precursors to minimize side products. Evidence from similar piperazine-pyrrolidine-dione syntheses suggests using a 1:1.2 molar ratio of the pyrrolidine core to the nitro-trifluoromethylphenylpiperazine derivative to improve yield .
  • Catalytic Systems: Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous fluorophenyl-piperazine syntheses .
  • Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and decomposition risks .
    Statistical tools like factorial design can identify critical parameters (e.g., pH, solvent polarity) affecting yield and purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 19F^{19}\text{F} NMR to confirm fluorophenyl and trifluoromethyl group incorporation, with 1H^{1}\text{H} NMR to resolve piperazine and pyrrolidine proton environments .
  • X-ray Crystallography: Grow single crystals via slow evaporation in dichloromethane/hexane mixtures. For similar compounds, C–F bond lengths (1.34–1.38 Å) and nitro group torsion angles (5–10°) were critical for validating stereochemistry .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected ~500–510 g/mol) and detect impurities .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, ICReDD’s reaction path search methods combine DFT with experimental data to optimize substituent effects on nitro group reduction potentials .
  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize compounds with strong hydrogen bonds to fluorophenyl moieties and piperazine nitrogen interactions .
  • ADMET Prediction: Tools like SwissADME can forecast bioavailability and metabolic stability, focusing on logP (<3) and topological polar surface area (>80 Ų) to balance permeability and solubility .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Validation: Cross-check compound purity (>95% by HPLC) and storage conditions (e.g., desiccated at -20°C) to rule out degradation artifacts .
  • Assay Reproducibility: Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols. For example, discrepancies in IC₅₀ values for piperazine derivatives were traced to differences in serum content (10% FBS vs. serum-free conditions) .
  • Meta-Analysis: Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variables like solvent (DMSO vs. ethanol) and exposure time .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

  • Chromatographic Techniques: Employ flash chromatography with gradient elution (hexane/EtOAc 70:30 to 50:50) for nitro-trifluoromethylphenylpiperazine intermediates. For polar pyrrolidine-dione byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution .
  • In-Situ Monitoring: Use FTIR to track nitro group reduction (disappearance of ~1520 cm⁻¹ peak) and TLC (Rf 0.3–0.4 in EtOAc) to confirm intermediate formation .
  • Crystallization Optimization: Add seeding crystals from analogous compounds to enhance yield. For example, 2,5-dione derivatives crystallize preferentially in ethyl acetate at 4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.